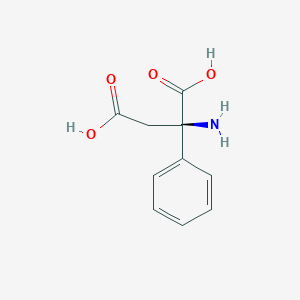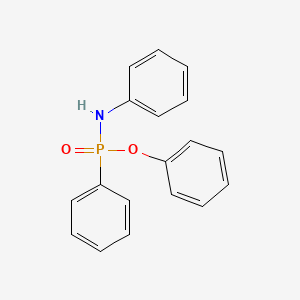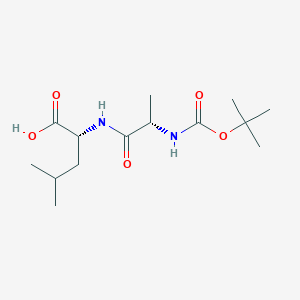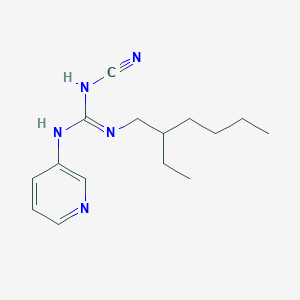
N-Cyano-N'-(2-ethylhexyl)-N''-3-pyridinylguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyano-N’-(2-ethylhexyl)-N’'-3-pyridinylguanidine is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are extensively used in the synthesis of various heterocyclic compounds. The presence of the cyano group and the pyridinyl moiety in its structure makes it a versatile compound in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’-(2-ethylhexyl)-N’'-3-pyridinylguanidine can be achieved through the cyanoacetylation of amines. This involves the reaction of 2-ethylhexylamine with cyanoacetic acid or its derivatives under specific conditions. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the cyanoacetamide derivative .
Industrial Production Methods
On an industrial scale, the production of N-Cyano-N’-(2-ethylhexyl)-N’'-3-pyridinylguanidine involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The use of catalysts and solvents that can be easily recycled is also a common practice to enhance the sustainability of the production process .
化学反応の分析
Types of Reactions
N-Cyano-N’-(2-ethylhexyl)-N’'-3-pyridinylguanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
科学的研究の応用
N-Cyano-N’-(2-ethylhexyl)-N’'-3-pyridinylguanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of N-Cyano-N’-(2-ethylhexyl)-N’'-3-pyridinylguanidine involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyridinyl moiety can interact with aromatic residues in proteins, enhancing the binding affinity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .
類似化合物との比較
Similar Compounds
- N-Cyano-N’-(2-ethylhexyl)-N’'-phenylguanidine
- N-Cyano-N’-(2-ethylhexyl)-N’'-2-pyridinylguanidine
- N-Cyano-N’-(2-ethylhexyl)-N’'-4-pyridinylguanidine
Uniqueness
N-Cyano-N’-(2-ethylhexyl)-N’'-3-pyridinylguanidine is unique due to the specific positioning of the pyridinyl group, which enhances its binding affinity and selectivity towards certain biological targets. This makes it a valuable compound in medicinal chemistry for the development of selective enzyme inhibitors and receptor modulators .
特性
CAS番号 |
60560-25-0 |
|---|---|
分子式 |
C15H23N5 |
分子量 |
273.38 g/mol |
IUPAC名 |
1-cyano-2-(2-ethylhexyl)-3-pyridin-3-ylguanidine |
InChI |
InChI=1S/C15H23N5/c1-3-5-7-13(4-2)10-18-15(19-12-16)20-14-8-6-9-17-11-14/h6,8-9,11,13H,3-5,7,10H2,1-2H3,(H2,18,19,20) |
InChIキー |
OERBLOPYVWZMRH-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)CN=C(NC#N)NC1=CN=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


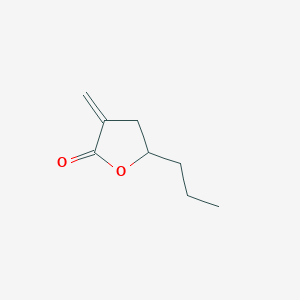
![4-Butylphenyl 4'-propoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14616913.png)
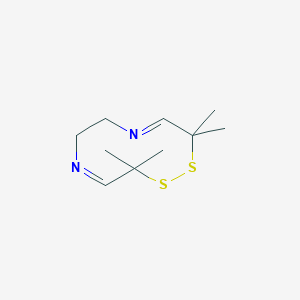


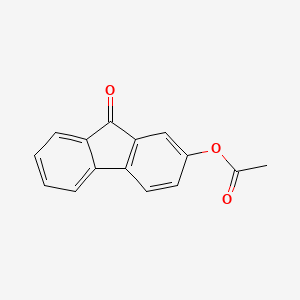
![2-[(2,2-Dichlorocyclopropyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616942.png)
![Carbamic chloride, ethyl[2-(hexyloxy)phenyl]-](/img/structure/B14616960.png)
![6-Bromo-2-[2-(4-bromophenyl)ethenyl]-1H-indole](/img/structure/B14616964.png)

